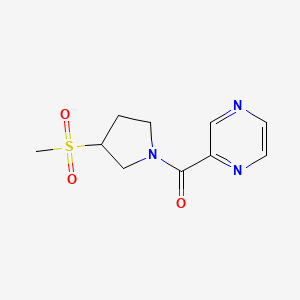

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methylsulfonyl group and a pyrazine ring attached to a methanone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolidine and pyrazine derivatives, have been reported to interact with various biological targets .

Mode of Action

It is known that similar compounds interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, including those involved in diabetes and cancer .

Pharmacokinetics

Similar compounds have been reported to have favorable adme properties .

Result of Action

Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves the reaction of a pyrrolidine derivative with a pyrazine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of a methylsulfonyl chloride to introduce the methylsulfonyl group. The resulting intermediate is then reacted with a pyrazine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

(3-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

Uniqueness

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity

Biological Activity

(3-(Methylsulfonyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a chemical compound that has attracted attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring substituted with a methylsulfonyl group and a pyrazine ring attached to a methanone group, positions it as a potential candidate for drug development and biological studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure allows for diverse interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzyme pathways. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in various cellular processes. This inhibition can lead to altered signaling pathways, potentially affecting cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several cancer cell lines. For instance, a study reported IC50 values indicating effective inhibition of cell growth in breast cancer and lung cancer models. The compound's mechanism appears to involve apoptosis induction through the activation of caspases.

In Vivo Studies

Animal model studies have further confirmed the compound's potential therapeutic effects. In murine models of cancer, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound may have significant anti-tumor properties.

Case Studies

- Study on Enzyme Inhibition : A recent publication investigated the enzyme inhibition profile of this compound against various kinases. Results showed potent inhibition of Janus Kinase (JAK) pathways, which are implicated in inflammatory diseases and cancers. The study highlighted the compound's potential as a therapeutic agent for conditions like rheumatoid arthritis and certain leukemias.

- Safety and Toxicology : Another case study examined the safety profile of the compound in preclinical trials. Results indicated low toxicity levels at therapeutic doses, with no significant adverse effects observed in vital organs during histopathological evaluations.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (3-(Methylsulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone | Piperidine Structure | Moderate kinase inhibition | Similar structure but different ring system |

| (3-(Methylsulfonyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone | Pyridine Structure | Lower activity against cancer cells | Different heterocyclic substitution |

This table illustrates how variations in ring structures can influence biological activity, emphasizing the significance of the pyrrolidine-pyrazine combination in enhancing efficacy.

Properties

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-17(15,16)8-2-5-13(7-8)10(14)9-6-11-3-4-12-9/h3-4,6,8H,2,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZDCKDHYJJBSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.